![molecular formula C18H12O3 B2819403 2-Cinnamoyl-1H-indene-1,3(2H)-dione CAS No. 1164509-59-4](/img/structure/B2819403.png)
2-Cinnamoyl-1H-indene-1,3(2H)-dione
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Description
2-Cinnamoyl-1H-indene-1,3(2H)-dione, also known as 2-cinnamoylindenedione, is a heterocyclic compound that belongs to the class of indene derivatives. 2-cinnamoylindenedione has been the subject of numerous scientific studies in recent years, due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Scientific Research Applications
Molecular Structure and Vibrational Studies
- Molecular Analysis: The molecular structure and vibrational study of 1H-indene-1,3(2H)-dione derivatives were conducted using density functional theory calculations. It was found that these derivatives are more reactive and polar than their base molecules, 2,3-dihydro-1H-indene, indicating potential in various chemical applications (Prasad et al., 2010).
Synthesis Techniques
- Ultrasound-assisted Synthesis: An efficient ultrasound-assisted synthesis method for 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives has been reported. This highlights the compound's relevance in synthetic chemistry and potential in streamlining complex chemical syntheses (Ghahremanzadeh et al., 2011).
- Palladium-Catalyzed Synthesis: A palladium-catalyzed method for synthesizing 2-substituted indene-1,3(2H)-dione derivatives was developed, indicating its utility in creating complex organic molecules (Zhang et al., 2015).
Optical and Electronic Applications
- Third Order Optical Non-linearity: Arylmethylene-1,3-indandione-based molecular glasses were synthesized, demonstrating significant third-order non-linear susceptibility. This suggests potential applications in non-linear optical devices (Seniutinas et al., 2012).
- Piezochromism and Photomagnetism: The biindenylidene-dione derivative of 1H-indene-1,3(2H)-dione was found to exhibit photochromism and photomagnetism, showing potential in the development of novel photonic materials (Xu et al., 2002).
Antiviral Activity
- Inhibitory Activity Against Viral Protease: Derivatives of indan-1,3-diones, including 2-arylidene versions, demonstrated inhibitory activity against NS2B-NS3 protease of West Nile Virus. This positions them as potential candidates in antiviral drug development (Oliveira et al., 2018).
Broad Applications
- Versatile Applications: A review of indane-1,3-dione highlighted its versatility as a building block in various fields like biosensing, bioimaging, electronics, and photopolymerization. This underscores the broad applicability of 1H-indene-1,3(2H)-dione derivatives (Pigot et al., 2022).
properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGAICZGGUTCL-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15548-49-9 |
Source
|
Record name | 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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